molecular formula C16H25NO B584991 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol CAS No. 1346605-18-2

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

Cat. No.: B584991
CAS No.: 1346605-18-2
M. Wt: 247.382
InChI Key: BKCFZQQZVCEESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol (CAS: 1346605-18-2; molecular formula: C₁₆H₂₅NO) is a synthetic phenolic compound featuring a cyclohexyl group and a dimethylaminoethyl side chain attached to a phenolic ring. It is structurally related to pharmaceutical intermediates and bioactive molecules, such as desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Properties

IUPAC Name

4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Rac Deoxy-O-desmethyl Venlafaxine are likely to be those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can enhance the signaling pathways mediated by these neurotransmitters, potentially leading to downstream effects such as mood elevation.

Result of Action

The molecular and cellular effects of Rac Deoxy-O-desmethyl Venlafaxine’s action are likely to be related to its potential effects on serotonin and norepinephrine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission and lead to effects such as mood elevation.

Biological Activity

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol, also known as a specific chemical compound with the molecular formula C₁₆H₂₅NO, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₆H₂₅NO
  • Molecular Weight : 251.38 g/mol
  • CAS Number : 57253668
  • Chemical Structure : The compound features a cyclohexyl group attached to a dimethylaminoethyl chain and a phenolic ring, which contributes to its biological properties.

The primary mechanism through which this compound exerts its biological effects is through modulation of neurotransmitter systems. Specifically, it acts on the central nervous system (CNS) by influencing the activity of neurotransmitters such as serotonin and norepinephrine. This modulation is significant for its potential use in treating mood disorders and other CNS-related conditions.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.
  • Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, potentially making it useful in pain management therapies.
  • Anti-inflammatory Activity : There is evidence suggesting that this compound may reduce inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantInhibits serotonin and norepinephrine reuptake
AnalgesicReduces pain responses in animal models
Anti-inflammatoryDecreases levels of inflammatory cytokines

Case Study: Antidepressant Effects

In a controlled study involving rodents, administration of varying doses of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated that higher doses correlated with increased locomotor activity and reduced immobility time, suggesting enhanced mood and motivation.

Case Study: Analgesic Properties

Another study focused on the analgesic effects of the compound demonstrated that it significantly reduced pain responses in models of acute pain (e.g., formalin test). The findings suggest that the compound may act through both peripheral and central mechanisms to alleviate pain.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability with rapid absorption. Studies show peak plasma concentrations occur within 1-2 hours post-administration. The compound exhibits a half-life conducive to once-daily dosing, making it a candidate for chronic use in therapeutic settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Desvenlafaxine and Derivatives

Desvenlafaxine (4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol) shares a nearly identical backbone but substitutes the cyclohexyl group with a 1-hydroxycyclohexyl moiety . Key differences include:

  • Bioactivity: Desvenlafaxine’s hydroxyl group enhances hydrogen-bonding capacity, contributing to its SNRI activity.
  • Stability : The hydroxycyclohexyl group in desvenlafaxine increases susceptibility to metabolic oxidation compared to the inert cyclohexyl group .
Table 1: Structural and Pharmacological Comparison
Compound Substituent (R) Molecular Weight Key Properties
4-[1-Cyclohexyl-...]phenol Cyclohexyl 247.38 g/mol Synthetic intermediate, potential SNRI
Desvenlafaxine 1-Hydroxycyclohexyl 263.38 g/mol Clinically approved SNRI
4-[1-(Cyclohex-1-en-1-yl)...]phenol Cyclohexenyl 245.36 g/mol Impurity; reduced stability

Reactivity and Bond Dissociation Energy (BDE)

The dimethylaminoethyl group in 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol lowers the BDE of the Caromatic–C bond to 97.1 kcal/mol, compared to 124 kcal/mol in 4-vinylphenol. This reduction facilitates bond cleavage in reactions involving lignin derivatives . Analogous compounds, such as 4-[2-(dimethylamino)ethyl]phenol (BDE: ~100 kcal/mol), exhibit similar reactivity, highlighting the role of the dimethylamino group in stabilizing transition states .

Anticancer and Antibiotic Derivatives

  • ERCC1-XPF Inhibitors: Compound 4 (4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol) shares a dimethylaminoethyl-phenol motif. Its potency in DNA repair inhibition suggests that the dimethylamino group enhances binding to enzymatic targets .
  • Delafloxacin Intermediate: this compound is listed as an intermediate for delafloxacin meglumine, indicating utility in antibiotic synthesis .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The cyclohexyl group imparts lipophilicity, reducing water solubility compared to hydroxycyclohexyl-containing desvenlafaxine. This affects bioavailability and formulation strategies .
  • Metabolic Stability: Cyclohexenyl analogs (e.g., 4-[1-(Cyclohex-1-en-1-yl)...]phenol) are prone to oxidation, whereas the saturated cyclohexyl group in the target compound enhances metabolic stability .

Preparation Methods

Benzyl Protection and Condensation

The synthesis begins with the protection of the phenolic hydroxyl group in p-hydroxybenzene acetonitrile using benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 6 h), yielding 4-benzyloxyphenylacetonitrile (Intermediate I) with 98.92% yield and 99.83% purity . Subsequent nucleophilic addition to cyclohexanone is catalyzed by tetrabutylammonium bromide (TBAB) in the presence of NaOH, forming 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) at 99.71% yield and 99.13% purity .

Key Reaction Conditions:

StepReagents/CatalystsTemperatureTimeYieldPurity
1K₂CO₃, BnBr80°C6 h98.92%99.83%
2NaOH, TBAB25°C12 h99.71%99.13%

Catalytic Hydrogenation for Deprotection

Palladium-Catalyzed Debenzylation

Intermediate II undergoes hydrogenation using 10% Pd/C under 2.0 MPa H₂ pressure in methanol, removing the benzyl group to yield 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol. This step achieves 94.20% yield and 98.32% purity . Residual palladium is minimized to <10 ppm through filtration and solvent washing.

Cyano Group Reduction

The nitrile group in the intermediate is reduced to an amine using NaBH₄-I₂ or NaBH₄-CF₃COOH, forming 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III).

Demethylation of Venlafaxine

Direct Demethylation Using Thiolates

Venlafaxine is demethylated using sodium dodecanethiolate in polyethylene glycol (PEG 400) at 190°C for 2–3.5 h, achieving 85–90% yield . This method avoids toxic reagents like diphenylphosphine, enhancing scalability.

Optimization Data:

Demethylation AgentSolventTemperatureTimeYield
Sodium dodecanethiolatePEG 400190°C2.5 h90%
ThiophenolPEG 400160°C5 h85%

Reductive Amination for Dimethylation

Intermediate III is dimethylated using formaldehyde (37%) and formic acid (85%) in isopropanol at 60°C for 6 h, yielding ODV with 84.77% purity and 90.27% yield after crystallization.

Reaction Parameters:

ParameterValue
Formaldehyde1.2 eq
Formic Acid2.5 eq
SolventIsopropanol
Crystallization SolventAcetone:H₂O (3:1)

Purification and Crystallization

Recrystallization Techniques

ODV is purified via recrystallization in acetone-water (3:1), reducing dimer impurities (ODV-Dimer, ODV-N-Dimer) to <0.1%. The final product exhibits characteristic XRD peaks at 5°, 10°, 21°, and 26° (2θ), confirming crystalline Form I.

Succinate Salt Formation

ODV is converted to its succinate salt by reacting with succinic acid in acetone, achieving 99.92% purity and 90.27% yield .

Comparative Analysis of Methods

MethodKey AdvantageLimitationTotal Yield
Nucleophilic Addition (Frontiers)Low genotoxic impurities (<0.7 ppm)Multi-step process71.09%
Catalytic Hydrogenation (WO2011006455A2)High debenzylation efficiencyPd/C sensitivity to poisons88.5%
Direct Demethylation (RU2317286C2)Scalable, avoids column chromatographyRequires high-temperature PEG85–90%

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic pathway for 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol?

  • Methodological Answer : Prioritize modular synthesis using cyclohexyl and dimethylamino ethyl groups as building blocks. Protect the phenol group during alkylation to prevent side reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) via fractional factorial design to maximize yield . Use orthogonal analytical techniques (e.g., NMR, LC-MS) to verify intermediate structures .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight. Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the cyclohexyl and ethylamine moieties. X-ray crystallography can validate solid-state conformation, as demonstrated in structurally analogous cyclohexylphenols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard guidelines for phenolic compounds: use fume hoods, nitrile gloves, and eye protection. Store under inert atmosphere to prevent oxidation. Refer to safety data sheets (SDS) of structurally similar cyclohexylphenols for toxicity thresholds and spill management .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Integrate machine learning to predict optimal catalysts or solvents, as exemplified by ICReDD’s feedback loop combining computation and experimental validation . Validate predictions using microreactor systems for rapid condition screening .

Q. How do structural modifications to the cyclohexyl or dimethylamino groups influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation, alkyl chain length). Use in vitro assays (e.g., receptor binding, antimicrobial activity) to quantify effects. Compare results to structural analogs like CP 47,497, where cyclohexyl substitution patterns modulate bioactivity .

Q. How can factorial design approaches improve the yield and purity of this compound during synthesis?

  • Methodological Answer : Implement a 2^k factorial design to test variables (e.g., reagent stoichiometry, temperature, reaction time). Use ANOVA to identify significant factors. For example, a study on TiO₂ photoactivity optimized variables like pH and catalyst loading via this method, reducing experimental runs by 50% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, solvent controls). Perform meta-analysis to identify confounding variables (e.g., impurities, stereochemical drift). Use LC-MS/MS to verify compound stability in assay media, as done in nephrotoxicity studies of related chlorophenols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.